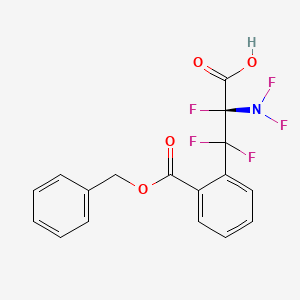

Cbz-Pentafluoro-D-Phenylalanine

Description

Cbz-Pentafluoro-D-Phenylalanine is a fluorinated aromatic amino acid derivative protected by a carbobenzyloxy (Cbz) group. It belongs to a class of compounds widely used in peptide synthesis and pharmaceutical research due to their enhanced stability and bioavailability conferred by fluorine substitution. The pentafluoro modification on the phenyl ring increases lipophilicity and metabolic resistance, making it valuable in designing enzyme-resistant peptides or small-molecule drugs.

Properties

Molecular Weight |

389.34 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are analyzed based on structural features, fluorination patterns, and applications:

Comparative Analysis

Structural and Functional Differences

Critical Insights

Fluorination Impact :

- This compound : The five fluorine atoms maximize electronegativity and lipophilicity, likely enhancing membrane permeability and metabolic stability compared to less fluorinated analogs.

- Cbz-3,5-Difluoro-D-Phenylalanine : With two fluorines, it exhibits lower logP (2.3) and improved solubility relative to the pentafluoro variant, making it suitable for reactions requiring moderate hydrophobicity.

Protecting Group Chemistry: Cbz vs. Boc: Cbz is stable under acidic conditions but cleaved via hydrogenolysis, whereas Boc is base-labile and removed under mild acidic conditions (e.g., trifluoroacetic acid). This dictates their use in multi-step syntheses; Boc is preferred for orthogonal deprotection strategies.

Stereochemistry :

- All three compounds are D-isomers, which may confer resistance to proteolytic degradation compared to L-forms, enhancing their utility in therapeutic peptide design.

Preparation Methods

Fluorination via Multicomponent Condensation and Reductive Cleavage

A common synthetic route to fluorinated phenylalanines involves the condensation of fluorinated benzaldehydes with glycine derivatives and acetic anhydride to form oxazolones, which are then reductively cleaved to yield the amino acid derivatives.

- Step 1: Condensation of pentafluorobenzaldehyde with N-acetylglycine or N-benzoylglycine and acetic anhydride in the presence of sodium acetate produces oxazolone intermediates.

- Step 2: Reductive cleavage of these oxazolones using red phosphorus and hydroiodic acid yields the fluorinated phenylalanine analogues.

- Step 3: Protection of the amino acid with the Cbz group can be performed post-synthesis to yield Cbz-Pentafluoro-D-Phenylalanine.

Biocatalytic Preparation Using High-Activity Enzymes

A highly efficient and environmentally friendly method for preparing D-phenylalanine derivatives, including fluorinated analogs, employs biotransformation using microbial enzymes.

Enzymatic Synthesis via Psudomonas sp. No. 1 Strain

A patented process describes the use of a high-activity bio-enzymatic system from Psudomonas No. 1 strain to synthesize D-phenylalanine derivatives, which can be adapted for pentafluorophenylalanine substrates:

- Fermentation: The strain is cultured in a multistage fermentation process with a defined medium containing liquid sugar, corn steep liquor, sodium chloride, ammonium sulfate, magnesium sulfate, cobalt chloride, and inducers.

- Enzyme Production: High-activity D-hydantoinase and N-carbamoylase enzymes are produced during fermentation, reaching enzyme activity levels of 1.0 and biomass of 0.8.

- Substrate Conversion: The collected mycelium is transferred to a nitrogen-protected transformation tank with controlled parameters:

- Temperature: 90°C

- pH: 8

- Stirring speed: 120 rpm

- Pressure: 0.1–0.2 kg/cm²

- Transformation time: 24 hours

- Substrate: 5-Benzyl glycolylurea (analogous to pentafluorophenylalanine precursors) is added in batches, with a substrate concentration maintained at 3–4% by weight.

- Yield: The enzymatic transformation efficiency reaches 99–100%, with product yields of D-phenylalanine derivatives up to 84–86%.

- Purification: The product is isolated by conventional methods including refinement, concentration, evaporation, crystallization, centrifugation, and drying to obtain the final Cbz-protected pentafluoro-D-phenylalanine.

Comparative Summary of Preparation Methods

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Multicomponent condensation + reductive cleavage | Uses fluorinated benzaldehydes; oxazolone intermediates | Versatile, suitable for multiple fluorine substitutions | Requires strong reductants; stereochemical control needed |

| Photooxidative cyanation of benzylamines | Protecting group-free initial steps; semicontinuous | Mild conditions; good yields | Limited substrate scope; requires photosensitizer |

| Erlenmeyer azalactone method | Classical synthesis; enzymatic resolution for enantiopurity | High enantiomeric excess; well-established | Multi-step; racemic intermediates formed initially |

| Biocatalytic synthesis via Psudomonas enzymes | High enzyme activity; mild conditions; high yield | Environmentally friendly; scalable | Requires fermentation infrastructure; substrate specificity |

Detailed Data Table: Biocatalytic Process Parameters and Outcomes

| Parameter | Condition/Value | Notes |

|---|---|---|

| Microorganism | Psudomonas No. 1 strain | High-activity D-hydantoinase producer |

| Culture medium components | Liquid sugar 2%, corn steep liquor 2%, NaCl 0.3%, (NH4)2SO4 0.1-0.12%, MgSO4 0.05-0.06%, CoCl2 0.01-0.02%, inducer 2% | Optimized for enzyme production |

| Fermentation temperature | 35–37°C | Maintained during three-stage fermentation |

| Fermentation pH | 6.7–7.0 | Controlled for optimal growth |

| Enzyme activity | 1.0 (unit unspecified) | Indicates high enzyme levels |

| Biomass concentration | 0.8 (unit unspecified) | Indicates cell density |

| Transformation tank temp. | 90°C | Optimal for enzyme activity |

| Transformation pH | 8 | Alkaline conditions favor conversion |

| Stirring speed | 120 rpm | Ensures homogeneity |

| Pressure | 0.1–0.2 kg/cm² | Nitrogen protection to avoid oxidation |

| Substrate concentration | 3–4% (w/w) | Maintained by batch addition |

| Transformation time | 24 hours | Sufficient for complete conversion |

| Conversion efficiency | 99–100% | Near quantitative substrate conversion |

| Product yield | 84–86% | High yield of D-phenylalanine derivative |

| Purification steps | Refinement, concentration, evaporation, crystallization, centrifugation, drying | Standard downstream processing |

Research Findings and Considerations

- The biocatalytic approach offers a sustainable and efficient route to this compound, with high stereoselectivity and yields, suitable for industrial scale-up.

- Chemical synthesis methods provide flexibility in structural modifications and can be tailored to introduce pentafluoro substitution but often require multiple steps and careful stereochemical control.

- Enzymatic resolution post-synthesis (e.g., via protease hydrolysis) is effective for obtaining enantiomerically pure D-isomers when racemic mixtures are formed chemically.

- Protection of the amino group with the Cbz group is typically performed after the fluorinated amino acid core is synthesized or enzymatically obtained, to facilitate handling and further synthetic transformations.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document all reaction parameters (temperature, solvent purity, reagent lot numbers) using electronic lab notebooks (ELNs). Share raw NMR/HPLC files in public repositories (e.g., Zenodo) with standardized metadata. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data stewardship .

Q. What steps validate the absence of residual fluorinating agents in final this compound products?

- Methodological Answer : Perform inductively coupled plasma mass spectrometry (ICP-MS) to detect trace fluorine-containing impurities. Complement with ion chromatography (IC) for anion analysis (e.g., fluoride ions). Establish a limit of detection (LOD) ≤ 0.1% w/w .

Cross-Disciplinary Applications

Q. How can this compound be integrated into positron emission tomography (PET) tracer development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.